molecular formula C18H16ClFN8O3S B10926490 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10926490
M. Wt: 478.9 g/mol
InChI Key: DPOOLHRGYKOACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a complex organic compound that features multiple functional groups, including pyrazole, thiadiazole, and benzyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the benzyl group: Via nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride.

    Formation of the thiadiazole ring: Through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.

    Coupling of the pyrazole and thiadiazole moieties: Using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Using reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Employing reducing agents such as SnCl₂ or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles like NaOH or KOH in polar solvents.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Production of amine derivatives.

    Substitution: Generation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: Testing for biological activity such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

    Agrochemicals: Possible application in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of “N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(3-methoxy-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl ring, along with the methoxy and nitro groups on the pyrazole ring, makes this compound unique. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C18H16ClFN8O3S

Molecular Weight

478.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16ClFN8O3S/c1-31-17-14(28(29)30)10-27(25-17)8-6-16-22-23-18(32-16)21-15-5-7-26(24-15)9-11-12(19)3-2-4-13(11)20/h2-5,7,10H,6,8-9H2,1H3,(H,21,23,24)

InChI Key

DPOOLHRGYKOACF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.